molecular formula C6H3Br3 B7721644 1,2,3-Tribromobenzene CAS No. 28779-08-0

1,2,3-Tribromobenzene

Cat. No. B7721644
CAS RN: 28779-08-0
M. Wt: 314.80 g/mol
InChI Key: GMVJKSNPLYBFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06376627B1

Procedure details

42.4 g of Tribromobenzene (134.6 mmol) was dissolved in 600 mL Et2O. The solution was chilled to −55° C., at which temperature starting material precipitated. 54 mL of n-BuLi (2.5 M in hexanes, 135 mmol) were added within 20 minutes. After stirring for 35 minutes at −52° C., 20 ml TMSCl (158 mmol) and 20 mL Et2O were added within 7 minutes. The suspension turned into a solution at −42° C., and a fine precipitate appeared at −30° C. The suspension was stirred overnight at room temperature. 100 mL 2M HCl were used to hydrolyze the mixture. After stirring for 30 minutes, the Et2O-phase was dried with MgSO4, filtered, and solvent evaporated until compound crystallized out of solution. The flask was stored overnight at +4° C. The crystalline compound was filtered, washed with a small amount cold pentane, and dried under vacuo. A second fraction of crystalline compound was obtained from the filtrate. Yield: 31.9 g (103.5 mmol, 77%). 1H-NMR (CHCl3=7.24 ppm): δ7.62 (t, 1H), 7.49 (d, 2H), 0.25 (s, 3×3H).
Quantity
42.4 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Br)=[C:4]([Br:8])[CH:5]=[CH:6][CH:7]=1.[Li]CCCC.[CH3:15][Si:16](Cl)([CH3:18])[CH3:17].Cl>CCOCC>[Br:1][C:2]1[CH:7]=[C:6]([Si:16]([CH3:18])([CH3:17])[CH3:15])[CH:5]=[C:4]([Br:8])[CH:3]=1

Inputs

Step One
Name
Quantity
42.4 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)Br)Br
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
54 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
After stirring for 35 minutes at −52° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
turned into a solution at −42° C.
CUSTOM
Type
CUSTOM
Details
appeared at −30° C
STIRRING
Type
STIRRING
Details
The suspension was stirred overnight at room temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the Et2O-phase was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated until compound
CUSTOM
Type
CUSTOM
Details
crystallized out of solution
WAIT
Type
WAIT
Details
The flask was stored overnight at +4° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystalline compound was filtered
WASH
Type
WASH
Details
washed with a small amount cold pentane
CUSTOM
Type
CUSTOM
Details
dried under vacuo
CUSTOM
Type
CUSTOM
Details
A second fraction of crystalline compound was obtained from the filtrate

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
Smiles
BrC=1C=C(C=C(C1)Br)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.